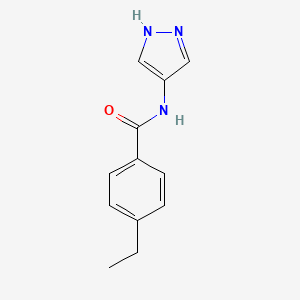![molecular formula C11H18N2O3S B7541939 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide, also known as DMSA-PHPA, is a chemical compound that has been widely used in scientific research. It is a derivative of dimercaptosuccinic acid (DMSA) and has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide involves its ability to form stable complexes with heavy metals, which are then excreted from the body via the kidneys. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has a high affinity for heavy metals, as it contains multiple thiol groups that can bind to metal ions. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been found to scavenge free radicals and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been found to have various biochemical and physiological effects, including the reduction of oxidative stress, the modulation of immune function, and the protection of tissues from damage caused by heavy metals and ionizing radiation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has also been found to improve the cognitive function of animals exposed to lead and to reduce the levels of inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is its high selectivity for heavy metals, which allows for the specific removal of these toxic substances from tissues and organs. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has a low toxicity profile and has been found to be well-tolerated in animal models. However, one of the limitations of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide, including the investigation of its potential applications in the treatment of heavy metal toxicity, radiation injury, and cancer. Furthermore, the development of more efficient synthesis methods and the optimization of the chemical structure of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide could lead to the development of more potent and selective chelating agents. Finally, the exploration of the pharmacokinetics and pharmacodynamics of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide could provide valuable insights into its mechanism of action and potential clinical applications.
Conclusion:
In conclusion, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively chelate heavy metals, scavenge free radicals, and modulate immune function makes it a valuable tool for investigating the effects of heavy metal toxicity and radiation injury. Furthermore, its potential anticancer activity and low toxicity profile make it an attractive candidate for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide involves the reaction of DMSA with 3-mercapto-1,2-propanediol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution of the carboxylic acid group of DMSA by the thiol group of 3-mercapto-1,2-propanediol, followed by oxidation of the resulting thiol to a disulfide bond. The final step involves the substitution of the disulfide bond by the oxazolylmethyl group, which is achieved by reacting the intermediate product with 2-bromo-1,3-dimethylimidazolium bromide.
Applications De Recherche Scientifique
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been extensively used in scientific research as a chelating agent for heavy metals, such as lead, mercury, and cadmium. It has been found to be effective in removing these toxic metals from various tissues and organs, including the brain, liver, and kidneys. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has also been used as a radioprotective agent, as it has been found to reduce the toxicity of ionizing radiation in various animal models. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been investigated for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8-10(9(2)16-13-8)6-17-7-11(15)12-4-3-5-14/h14H,3-7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMLURLMWLFFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)








![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
